1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Description
1,3-Dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS: 1780530-11-1) is a brominated heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyridine core with bromine atoms at positions 1 and 3. The hydrogenation at the 5,6,7,8-positions reduces aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs. Bromination at both positions increases molecular weight (estimated ~270–280 g/mol) and introduces electron-withdrawing effects, influencing reactivity in substitution and coordination chemistry .
Properties
IUPAC Name |
1,3-dibromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLXPUBFUQHXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2Br)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino derivatives, while oxidation reactions can produce imidazo[1,5-a]pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine exhibits potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially disrupting their function and leading to cancer cell apoptosis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit fomesyl protein transferase (FPT), an enzyme implicated in various diseases. In vitro studies demonstrated that derivatives of this compound could effectively inhibit FPT activity, suggesting its utility in developing targeted therapies against diseases where FPT plays a critical role .
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antibiotics or antimicrobial agents to combat resistant strains.
Material Science Applications
- Organic Synthesis : The unique structure of this compound makes it an attractive building block in organic synthesis. It can participate in various reactions such as substitution and coupling reactions to form more complex structures. This versatility allows for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science .
- Polymer Chemistry : The compound can be used in the synthesis of functionalized polymers through radical polymerization techniques. Its bromine atoms can serve as initiating sites for polymer growth or as reactive sites for further functionalization .
Case Study 1: Anticancer Mechanism Exploration
A study investigated the anticancer properties of this compound derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Enzyme Inhibition Profile
Research focused on the enzyme inhibition profile of this compound against FPT showed significant inhibitory activity compared to control compounds. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring could enhance inhibitory potency.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- Bromination Effects: The dibromo derivative exhibits higher molecular weight and hydrophobicity than mono-bromo analogs, favoring lipid membrane permeability but reducing aqueous solubility.
- Functional Group Diversity : Amine-substituted derivatives (e.g., 1417635-70-1) are more polar, enabling applications in medicinal chemistry , while pyridyl derivatives (C₁₁H₉N₃) are tailored for optoelectronic uses .
Stability and Aggregation Behavior
- Bromine vs. Methyl/Amine Groups : Brominated derivatives are less prone to oxidation than methyl-substituted analogs (e.g., 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine) but more reactive than amine derivatives .
- Aggregation in Polymers : Pyridinium salts of imidazo[1,5-a]pyridines resist aggregation in films due to charge repulsion. The neutral dibromo compound may require structural modifications (e.g., quaternization) to prevent aggregation .
Biological Activity
1,3-Dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound notable for its fused imidazole and pyridine rings, which contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents data from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈Br₂N₂
- CAS Number : 1780530-11-1
The unique bromination pattern enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation : The bromine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes.
- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.
These interactions can lead to the inhibition of enzymatic activity and disruption of cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. It was tested against several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These results indicate that the compound may inhibit cell proliferation in a dose-dependent manner .
Case Study 1: Antimicrobial Efficacy
A high-throughput screening (HTS) campaign identified this compound as a potent inhibitor of Mycobacterium tuberculosis. The compound specifically targeted QcrB in the electron transport chain of the bacteria .
Case Study 2: Anticancer Mechanism
In another study focusing on breast cancer cells (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
